Human VPAC2 Receptor Selectivity: Helodermin Discriminates Between VIP1 and VIP2 Subtypes Unlike VIP
Helodermin exhibits selectivity for the human VIP2 (VPAC2) receptor subtype compared to the VIP1 (VPAC1) receptor, whereas VIP shows balanced affinity across both subtypes. The Guide to Pharmacology database reports helodermin's pIC50 of 8.5 at human VPAC2 versus 6.0 at human VPAC1, representing a 316-fold selectivity window [1]. Gourlet et al. independently confirmed that helodermin and helospectin were selective for human VIP2 receptor subtypes in comparative binding studies using recombinant rat and human receptors [2].
| Evidence Dimension | VPAC2 vs VPAC1 receptor selectivity |
|---|---|
| Target Compound Data | pIC50 = 8.5 (VPAC2); pIC50 = 6.0 (VPAC1) |
| Comparator Or Baseline | VIP (balanced VPAC1/VPAC2 affinity with pIC50 values of 7.9 and 8.0 respectively) |
| Quantified Difference | 316-fold selectivity window for VPAC2 over VPAC1 |
| Conditions | Recombinant human VPAC1 and VPAC2 receptor binding assays (Guide to Pharmacology database) |
Why This Matters
This selectivity enables experimental discrimination between VPAC1- and VPAC2-mediated signaling pathways, a capability not achievable with non-selective ligands like VIP.
- [1] Guide to Pharmacology (GPCRdb). Helodermin bioactivities: pIC50 values at human VPAC1 (6.0) and VPAC2 (8.5) receptors. IUPHAR/BPS Guide to Pharmacology. View Source
- [2] Gourlet P, et al. Analogues of VIP, helodermin, and PACAP discriminate between rat and human VIP1 and VIP2 receptors. Ann N Y Acad Sci. 1998 Dec 11;865:247-52. PMID: 9928018. View Source
